Ribavirin 5'-monophosphate dilithium

描述

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

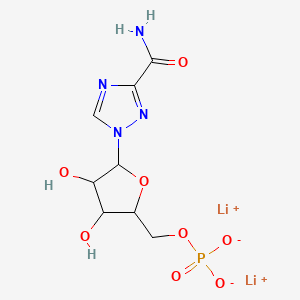

dilithium;[5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N4O8P.2Li/c9-6(15)7-10-2-12(11-7)8-5(14)4(13)3(20-8)1-19-21(16,17)18;;/h2-5,8,13-14H,1H2,(H2,9,15)(H2,16,17,18);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMMZIYZANJRNU-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].C1=NC(=NN1C2C(C(C(O2)COP(=O)([O-])[O-])O)O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Li2N4O8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Antiviral Mechanism of Ribavirin 5'-Monophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribavirin (B1680618), a synthetic guanosine (B1672433) analog, remains a critical component in the treatment of a range of viral infections, most notably chronic hepatitis C in combination with other agents. Its broad-spectrum activity stems from its intracellular conversion to phosphorylated metabolites, with Ribavirin 5'-monophosphate (RMP) being a key player. This technical guide provides an in-depth exploration of the complex and multifaceted mechanisms of action of Ribavirin 5'-monophosphate and its subsequent triphosphate derivative. We will delve into its primary roles in the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), direct interference with viral RNA polymerase, induction of lethal mutagenesis in the viral genome, and modulation of the host immune response. This document consolidates key quantitative data, outlines fundamental experimental protocols for studying these mechanisms, and provides visual representations of the critical pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Physicochemical Properties of Ribavirin 5'-Monophosphate Dilithium (B8592608)

Ribavirin 5'-monophosphate is the intracellularly generated active metabolite of the prodrug ribavirin.[1][2] For in vitro studies, it is commonly available as a stable dilithium salt.

| Property | Value | Reference |

| Chemical Name | 1-(5-O-phosphono-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide, dilithium salt | [1][2] |

| CAS Number | 66983-94-6 | [1][2][3][4] |

| Molecular Formula | C₈H₁₁N₄O₈P · 2Li | [1][2] |

| Molecular Weight | 336.1 g/mol | [2][4] |

| Appearance | Crystalline solid | [1][2] |

| Solubility | Soluble in PBS (pH 7.2) at 10 mg/mL | [1][2] |

| Melting Point | 220°C (decomposes) | [3] |

| Purity (typical) | ≥90% | [2][4] |

Core Mechanisms of Antiviral Action

The antiviral effect of ribavirin is not attributed to a single mode of action but rather a combination of several mechanisms that can vary in their prominence depending on the specific virus and host cell type.[5] Ribavirin is intracellularly phosphorylated by host cell kinases to its monophosphate (RMP), diphosphate (B83284) (RDP), and triphosphate (RTP) forms.[6]

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

A primary and well-established mechanism of action is the competitive inhibition of the host cell enzyme inosine monophosphate dehydrogenase (IMPDH) by RMP.[1][2][5][6][7][8][9][10][11][12][13][14]

-

Mechanism: IMPDH catalyzes the rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides by converting inosine 5'-monophosphate (IMP) to xanthosine (B1684192) 5'-monophosphate (XMP), a precursor for guanosine triphosphate (GTP).[6][15] RMP mimics the structure of IMP and acts as a potent competitive inhibitor of IMPDH.[6][9]

-

Consequence: This inhibition leads to a significant depletion of the intracellular pool of GTP.[6][7][8][9] Since GTP is essential for the synthesis of viral RNA and proteins, its depletion curtails viral replication.[6][16] This mechanism is particularly effective against viruses that are highly dependent on the de novo pathway for guanine nucleotide synthesis.[9]

Quantitative Data:

| Parameter | Value | Target Enzyme | Reference |

|---|

| Ki | 270 nM | IMPDH |[1][2] |

Direct Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

Ribavirin triphosphate (RTP) can act as a direct inhibitor of the RNA-dependent RNA polymerase (RdRp) of numerous RNA viruses.[5][7][16][17][18]

-

Mechanism: As a guanosine analog, RTP can compete with the natural substrate, GTP, for the active site of the viral RdRp.[16][18] Binding of RTP to the polymerase can lead to a reduction in the rate of viral RNA synthesis.[16]

-

Specificity: This inhibition can be selective for the viral polymerase over host cell polymerases. For instance, RTP has been shown to selectively inhibit the influenza virus RNA polymerase.[18] The efficiency of this inhibition can vary between different viruses.[7]

Induction of Lethal Mutagenesis

A crucial mechanism for the eradication of some RNA viruses is the induction of "error catastrophe" through lethal mutagenesis.[7][8][16][17]

-

Mechanism: The viral RdRp can incorporate RTP into the newly synthesized viral RNA strand in place of adenosine (B11128) or guanosine.[17] Once incorporated, the ribavirin nucleoside in the template strand can ambiguously pair with either cytidine (B196190) or uridine (B1682114) during subsequent rounds of replication.[16]

-

Consequence: This leads to a significant increase in the mutation rate of the viral genome.[8][16] As mutations accumulate with each replication cycle, the viral population eventually exceeds its error threshold, resulting in the production of non-viable virions and the collapse of the viral population.[7]

Immunomodulatory Effects

Ribavirin has been shown to exert immunomodulatory effects that contribute to its antiviral efficacy, particularly in the context of chronic infections like hepatitis C.[6][7][14][16][19][20][21]

-

Mechanism: A key immunomodulatory effect is the induction of a shift in the T-helper (Th) cell response from a Th2 phenotype to a Th1 phenotype.[6][16] A Th1 response is characterized by the production of cytokines like interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2), which are crucial for an effective cell-mediated immune response against viral infections. Conversely, a Th2 response, which is often associated with chronic viral infections, is suppressed.[6]

-

Consequence: This shift enhances the host's ability to clear the virus. Ribavirin has been observed to decrease the production of the Th2 cytokine IL-10, which can suppress T-cell responses.[20]

Interference with mRNA Capping

RTP can also interfere with the 5' capping of viral messenger RNA (mRNA).[8][12][13][16][22]

-

Mechanism: The 5' cap structure is essential for the stability of viral mRNA and its efficient translation into proteins.[22] RTP can inhibit viral mRNA guanylyltransferase and N7-methyltransferase, enzymes that are critical for the formation of the 5' cap.[16]

-

Consequence: This inhibition leads to the production of uncapped or improperly capped viral mRNAs, which are then susceptible to degradation and are not efficiently translated, thereby reducing the synthesis of viral proteins.[22]

Inhibition of Eukaryotic Initiation Factor 4E (eIF4E)

More recent studies have identified an additional mechanism involving the direct interaction of ribavirin with the eukaryotic translation initiation factor 4E (eIF4E).[8]

-

Mechanism: eIF4E is a protein that binds to the 5' cap of eukaryotic and some viral mRNAs to initiate translation. Ribavirin, particularly in its triphosphate form, has been shown to bind to eIF4E with relatively high affinity.[8]

-

Consequence: This interaction can inhibit the function of eIF4E in RNA metabolism, including the translation of certain mRNAs that are crucial for viral replication and oncogenesis.[8]

Experimental Protocols

Detailed, step-by-step experimental protocols are beyond the scope of this guide. However, the principles of key assays used to investigate the mechanisms of action of Ribavirin 5'-monophosphate are outlined below.

IMPDH Inhibition Assay

-

Objective: To determine the inhibitory activity of RMP against IMPDH.

-

Principle: This is typically a spectrophotometric assay that measures the rate of NAD⁺ reduction to NADH, which is coupled to the conversion of IMP to XMP by IMPDH. The increase in absorbance at 340 nm due to NADH production is monitored over time.

-

Methodology:

-

Recombinant human IMPDH is incubated with its substrate, IMP, and the cofactor NAD⁺ in a suitable buffer.

-

Varying concentrations of RMP are added to the reaction mixture.

-

The reaction is initiated, and the change in absorbance at 340 nm is recorded using a spectrophotometer.

-

The initial reaction velocities are calculated and plotted against the inhibitor concentration to determine the IC₅₀ value. Kinetic parameters like Ki can be determined by performing the assay at different substrate concentrations and analyzing the data using Michaelis-Menten and Lineweaver-Burk plots.

-

Viral RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

-

Objective: To measure the inhibitory effect of RTP on the activity of a specific viral RdRp.

-

Principle: This is often a cell-free transcription assay that measures the incorporation of radiolabeled or fluorescently tagged nucleotides into a newly synthesized RNA strand by the viral RdRp using a defined RNA template.

-

Methodology:

-

Purified recombinant viral RdRp is incubated with an RNA template and a mixture of the four standard nucleoside triphosphates (ATP, CTP, UTP, and GTP), one of which is labeled (e.g., [α-³²P]GTP or a fluorescent analog).

-

Varying concentrations of RTP are included in the reaction.

-

The reaction is allowed to proceed for a set time and then stopped.

-

The newly synthesized, labeled RNA product is separated from the unincorporated labeled nucleotides by methods such as gel electrophoresis or filter binding.

-

The amount of incorporated label is quantified using a phosphorimager or fluorescence reader to determine the level of inhibition.

-

Lethal Mutagenesis Assay

-

Objective: To determine if ribavirin treatment increases the mutation frequency in the viral genome.

-

Principle: This involves treating virus-infected cells with ribavirin, isolating the viral RNA, and then sequencing a specific region of the viral genome to identify and quantify mutations.

-

Methodology:

-

A suitable cell line is infected with the virus of interest and cultured in the presence or absence of ribavirin at various concentrations.

-

After a defined period, the viral RNA is extracted from the cells or the culture supernatant.

-

A specific gene or region of the viral genome is amplified using reverse transcription-polymerase chain reaction (RT-PCR).

-

The PCR products are cloned into a plasmid vector, and multiple individual clones are sequenced.

-

The sequences from the ribavirin-treated and untreated groups are compared to a consensus sequence to determine the mutation frequency and the types of mutations induced.

-

Visualizations

References

- 1. Ribavirin 5'-monophosphate (lithium salt) | CAS 66983-94-6 | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. CAS#:66983-94-6 | RIBAVIRIN 5'-MONOPHOSPHATE, DILITHIUM SALT | Chemsrc [chemsrc.com]

- 4. scbt.com [scbt.com]

- 5. Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. gktoday.in [gktoday.in]

- 9. journals.asm.org [journals.asm.org]

- 10. The IMPDH inhibitors, ribavirin and mycophenolic acid, inhibit peste des petits ruminants virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism and specificity of action of ribavirin [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Effects of ribavirin on cytokine production of recall antigens and phytohemaglutinin-stimulated peripheral blood mononuclear cells. (Inhibitory effects of ribavirin on cytokine production) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ar.iiarjournals.org [ar.iiarjournals.org]

- 16. go.drugbank.com [go.drugbank.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Inhibition of Influenza Virus Ribonucleic Acid Polymerase by Ribavirin Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ribavirin shows immunomodulatory effects on activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Direct evidence for immunomodulatory properties of ribavirin on T-cell reactivity to hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. What is the mechanism of Ribavirin? [synapse.patsnap.com]

A Technical Guide to Ribavirin 5'-monophosphate Dilithium: Chemical Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribavirin (B1680618), a synthetic guanosine (B1672433) analog, is a broad-spectrum antiviral agent effective against a range of RNA and DNA viruses. Its clinical utility, particularly in combination therapies for hepatitis C, is well-established. The biological activity of ribavirin is dependent on its intracellular phosphorylation to ribavirin 5'-monophosphate (RMP), ribavirin 5'-diphosphate (RDP), and ribavirin 5'-triphosphate (RTP). The initial and rate-limiting step in this activation is the conversion of ribavirin to RMP by adenosine (B11128) kinase.[1] RMP is the primary active metabolite responsible for the inhibition of the host enzyme inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH). This technical guide focuses on the dilithium (B8592608) salt of ribavirin 5'-monophosphate, providing a comprehensive overview of its chemical structure, physicochemical properties, and relevant experimental protocols for its analysis.

Chemical Structure and Physicochemical Properties

Ribavirin 5'-monophosphate dilithium is the salt form of the active ribavirin metabolite. The presence of the dilithium counterions enhances its stability and solubility in aqueous media, making it suitable for in vitro experimental use.

| Property | Value | Reference |

| Chemical Name | 1-(5-O-phosphono-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide, dilithium salt | [1] |

| Synonyms | RMP dilithium | [2] |

| CAS Number | 66983-94-6 | [1][3][4] |

| Molecular Formula | C₈H₁₁Li₂N₄O₈P | [3][4] |

| Molecular Weight | 336.05 g/mol | [3][4] |

| Appearance | Crystalline solid | [5] |

| Purity | ≥90% or >95% (supplier dependent) | [3][5] |

| Solubility | 10 mg/mL in PBS (pH 7.2) | [1][5] |

| Storage | -20°C | [5] |

Mechanism of Action: IMPDH Inhibition

The primary antiviral mechanism of ribavirin 5'-monophosphate is the competitive inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH).[1] IMPDH catalyzes the NAD⁺-dependent conversion of inosine 5'-monophosphate (IMP) to xanthosine (B1684192) 5'-monophosphate (XMP), which is a critical step in the de novo biosynthesis of guanine (B1146940) nucleotides. By inhibiting IMPDH, RMP depletes the intracellular pool of guanosine triphosphate (GTP), a vital precursor for viral RNA and DNA synthesis. This depletion ultimately hampers viral replication.

The inhibitory potency of RMP against IMPDH has been quantified through its inhibition constant (Kᵢ).

| Parameter | Value | Reference |

| Kᵢ for IMPDH | 270 nM | [1][5] |

| Kᵢ for IMPDH | 250 nM | [6] |

The following diagram illustrates the signaling pathway of IMPDH inhibition by Ribavirin 5'-monophosphate.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. scbt.com [scbt.com]

- 5. Ribavirin 5'-monophosphate (lithium salt) | CAS 66983-94-6 | Cayman Chemical | Biomol.com [biomol.com]

- 6. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Discovery of Ribavirin 5'-Monophosphate Dilithium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribavirin, a broad-spectrum antiviral agent, was first synthesized in 1970 by Joseph T. Witkowski and Ronald K. Robins at the International Chemical & Nuclear Corporation (ICN), now Valeant Pharmaceuticals.[1] It is a guanosine (B1672433) analog effective against a range of RNA and DNA viruses.[1][2] Ribavirin itself is a prodrug, meaning it is administered in an inactive form and must be metabolized within the body to its active form to exert its therapeutic effect. The primary active metabolite is Ribavirin 5'-monophosphate (RMP).[2]

This technical guide provides an in-depth overview of the synthesis and discovery of Ribavirin 5'-monophosphate, with a specific focus on its dilithium (B8592608) salt form. It is intended for researchers, scientists, and professionals involved in drug development who require a detailed understanding of this compound's chemistry, synthesis, and mechanism of action.

Discovery and Mechanism of Action

The antiviral properties of Ribavirin were established shortly after its initial synthesis. Subsequent research elucidated that for Ribavirin to be effective, it must be phosphorylated intracellularly to its 5'-monophosphate, diphosphate, and triphosphate forms.[2] The initial and rate-limiting step in this activation is the conversion of Ribavirin to Ribavirin 5'-monophosphate, a reaction catalyzed by the enzyme adenosine (B11128) kinase.

The primary mechanism of action of Ribavirin 5'-monophosphate is the competitive inhibition of the host cell enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH).[2] This enzyme is crucial for the de novo synthesis of guanine (B1146940) nucleotides. By inhibiting IMPDH, Ribavirin 5'-monophosphate depletes the intracellular pool of guanosine triphosphate (GTP), a vital building block for viral RNA synthesis and the capping of viral messenger RNA (mRNA).[2] This disruption of viral nucleic acid synthesis is the cornerstone of Ribavirin's broad-spectrum antiviral activity.

Chemical Synthesis of Ribavirin 5'-Monophosphate Dilithium

The chemical synthesis of Ribavirin 5'-monophosphate and its subsequent conversion to the dilithium salt is a critical process for producing the compound for research and potential therapeutic applications. The following sections detail the experimental protocol and associated quantitative data.

Experimental Protocols

The following protocol for the synthesis of Ribavirin 5'-phosphate is based on the method described by Allen et al. in the Journal of Medicinal Chemistry (1978).

Synthesis of 1-β-D-Ribofuranosyl-1,2,4-triazole-3-carboxamide 5'-Phosphate (Ribavirin 5'-Monophosphate)

This procedure involves the phosphorylation of Ribavirin using phosphorus oxychloride in triethyl phosphate (B84403).

-

Materials:

-

1-β-D-Ribofuranosyl-1,2,4-triazole-3-carboxamide (Ribavirin)

-

Phosphorus oxychloride (POCl₃)

-

Triethyl phosphate ((C₂H₅O)₃PO)

-

Ice bath

-

Water

-

Lithium hydroxide (B78521) (LiOH)

-

-

Procedure:

-

A solution of 1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide (1.0 g, 4.09 mmol) in triethyl phosphate (20 mL) is cooled to 0 °C in an ice bath.

-

Phosphorus oxychloride (0.69 g, 0.42 mL, 4.5 mmol) is added dropwise to the cooled solution while maintaining the temperature at 0 °C.

-

The reaction mixture is stirred at 0 °C for 2 hours.

-

Water (5 mL) is slowly added to the reaction mixture to quench the reaction.

-

The aqueous solution is separated and washed with ether to remove organic impurities.

-

Preparation of the Dilithium Salt

-

Procedure:

-

The aqueous solution containing Ribavirin 5'-monophosphate is neutralized by the addition of a 1 N solution of lithium hydroxide (LiOH).

-

The neutralized solution is then concentrated under reduced pressure.

-

The resulting residue is triturated with ethanol to induce precipitation of the dilithium salt.

-

The precipitate is collected by filtration, washed with ethanol, and dried to yield 1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide 5'-phosphate dilithium salt.

-

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and properties of Ribavirin 5'-monophosphate and its dilithium salt.

Table 1: Synthesis of this compound Salt

| Parameter | Value | Reference |

| Starting Material | 1-β-D-Ribofuranosyl-1,2,4-triazole-3-carboxamide (Ribavirin) | Allen et al., 1978 |

| Reagents | Phosphorus oxychloride, Triethyl phosphate, Lithium hydroxide | Allen et al., 1978 |

| Product | 1-β-D-Ribofuranosyl-1,2,4-triazole-3-carboxamide 5'-Phosphate Dilithium Salt | Allen et al., 1978 |

| Yield | Not explicitly stated in the reference for the dilithium salt. | Allen et al., 1978 |

Table 2: Physicochemical Properties of this compound Salt

| Property | Value |

| Molecular Formula | C₈H₁₁Li₂N₄O₈P |

| Molecular Weight | 336.05 g/mol |

| CAS Number | 66983-94-6 |

| Purity (Commercial) | ≥90% or >95% |

Table 3: Biological Activity of Ribavirin 5'-Monophosphate

| Parameter | Value |

| Target Enzyme | Inosine Monophosphate Dehydrogenase (IMPDH) |

| Inhibition Constant (Ki) | 270 nM |

| Effect on GTP Pools | Depletion to approximately 50% of baseline |

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the chemical synthesis process for this compound salt.

Caption: Chemical synthesis of this compound salt.

Biological Signaling Pathway

The diagram below depicts the mechanism of action of Ribavirin 5'-monophosphate through the inhibition of the IMPDH pathway.

Caption: Inhibition of IMPDH by Ribavirin 5'-monophosphate.

References

The Role of Ribavirin 5'-Monophosphate as a Potent Inhibitor of Inosine Monophosphate Dehydrogenase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribavirin (B1680618), a broad-spectrum antiviral agent, exerts its primary therapeutic effect through its phosphorylated metabolite, ribavirin 5'-monophosphate (RMP). This technical guide provides an in-depth exploration of RMP's role as a potent competitive inhibitor of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. By elucidating the mechanism of action, providing quantitative inhibitory data, and detailing experimental protocols, this document serves as a comprehensive resource for professionals in the fields of virology, oncology, and drug development.

Introduction: The Central Role of IMPDH in Cellular Metabolism

Inosine 5'-monophosphate dehydrogenase (IMPDH) is a crucial enzyme that catalyzes the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine (B1684192) 5'-monophosphate (XMP). This reaction is the first committed and rate-limiting step in the de novo synthesis of guanine nucleotides, including guanosine (B1672433) triphosphate (GTP).[1] Guanine nucleotides are essential for a multitude of cellular processes, including DNA and RNA synthesis, signal transduction, and energy transfer. Consequently, IMPDH is a well-established target for antiviral, anticancer, and immunosuppressive therapies.[2][3]

Ribavirin, a synthetic guanosine analog, is a prodrug that, upon cellular uptake, is phosphorylated by adenosine (B11128) kinase to its active form, ribavirin 5'-monophosphate (RMP).[4] RMP structurally mimics the natural substrate of IMPDH, inosine 5'-monophosphate, enabling it to act as a potent competitive inhibitor of the enzyme.[1]

Mechanism of Action: Competitive Inhibition of IMPDH by RMP

Ribavirin 5'-monophosphate (RMP) functions as a competitive inhibitor of IMPDH. This mode of inhibition arises from the structural similarity between RMP and the endogenous substrate, IMP. RMP binds to the active site of IMPDH, thereby preventing the binding of IMP and halting the catalytic conversion to XMP. This direct competition for the enzyme's active site is a hallmark of RMP's inhibitory action. The consequence of this inhibition is a significant reduction in the intracellular pool of guanine nucleotides, most notably GTP.[5] The depletion of GTP pools has far-reaching effects on cellular function and is the primary mechanism behind ribavirin's broad-spectrum antiviral activity, as many viral RNA polymerases are dependent on GTP for viral genome replication.[6]

Quantitative Data: Inhibitory Potency of Ribavirin 5'-Monophosphate

The inhibitory potency of RMP against IMPDH has been quantified in numerous studies. The inhibition constant (Ki) is a critical measure of an inhibitor's affinity for an enzyme. For competitive inhibitors, a lower Ki value indicates a higher affinity and more potent inhibition.

| Inhibitor | Enzyme Target | Inhibition Constant (Ki) | IC50 | Reference(s) |

| Ribavirin 5'-Monophosphate | IMPDH | 250 nM | N/A | [1][7] |

| Mycophenolic Acid | IMPDH | N/A | 20 µM | [8] |

| Merimepodib | IMPDH | N/A | 7.0 nM | [8] |

Note: IC50 values for RMP directly against purified IMPDH are not widely reported in the cited literature; the Ki value is the more commonly cited metric for its direct enzymatic inhibition. The IC50 values for other IMPDH inhibitors are provided for comparative purposes.

Experimental Protocols

Expression and Purification of Recombinant IMPDH

A prerequisite for in vitro inhibition studies is the availability of purified IMPDH. Recombinant human IMPDH2 is commonly expressed in E. coli.

Protocol:

-

Transformation: Transform E. coli cells (e.g., BL21(DE3) strain) with an expression plasmid containing the human IMPDH2 gene.

-

Culture Growth: Grow the transformed cells in a suitable medium (e.g., Luria-Bertani broth) containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM and continue to incubate the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 1 mM DTT, and protease inhibitors). Lyse the cells using sonication or a French press.

-

Purification: Clarify the lysate by centrifugation. The supernatant containing the soluble recombinant IMPDH can be purified using affinity chromatography, such as Ni-NTA (if a His-tag is present) or Strep-Tactin chromatography (for a Strep-tag). Further purification can be achieved by ion-exchange and size-exclusion chromatography.

-

Purity Assessment: Verify the purity of the enzyme by SDS-PAGE.

Spectrophotometric Assay for IMPDH Inhibition

The activity of IMPDH is typically measured by monitoring the production of NADH, which absorbs light at 340 nm.

Materials:

-

Purified recombinant human IMPDH2

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA, 1 mM DTT

-

Inosine 5'-monophosphate (IMP) solution

-

Nicotinamide adenine (B156593) dinucleotide (NAD+) solution

-

Ribavirin 5'-monophosphate (RMP) or other inhibitors

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

-

Reaction Setup: In a 96-well microplate, prepare the reaction mixtures. A typical reaction mixture (e.g., 200 µL final volume) contains:

-

Assay Buffer

-

Purified IMPDH2 (e.g., 5-10 µg/mL)

-

Various concentrations of RMP (or a vehicle control)

-

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor in the assay buffer for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrates, IMP and NAD+, to the wells. Final concentrations can vary, but typical ranges are 100-500 µM for IMP and 250-1000 µM for NAD+.

-

Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time using a microplate reader. Record data at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADH production) from the linear portion of the absorbance versus time plot.

-

Plot the reaction velocity against the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant for the substrate.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic activation pathway of Ribavirin to its active monophosphate form.

Caption: Inhibition of the de novo purine biosynthesis pathway by RMP.

Caption: Experimental workflow for determining IMPDH inhibition by RMP.

Conclusion

Ribavirin 5'-monophosphate is a potent competitive inhibitor of IMPDH, a key enzyme in guanine nucleotide biosynthesis. Its mechanism of action, centered on the depletion of intracellular GTP pools, provides the basis for the broad-spectrum antiviral activity of its parent drug, ribavirin. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to understand and exploit the therapeutic potential of IMPDH inhibition. Further research into the differential inhibition of IMPDH isoforms and the development of next-generation inhibitors remains a promising avenue for future therapeutic advancements.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bmrservice.com [bmrservice.com]

- 4. Making sure you're not a bot! [mostwiedzy.pl]

- 5. researchgate.net [researchgate.net]

- 6. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inosine-5'-monophosphate dehydrogenase (IMPDH) Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

In Vitro Antiviral Spectrum of Ribavirin 5'-monophosphate dilithium: A Technical Guide

This technical guide provides an in-depth overview of the in vitro antiviral activity of Ribavirin (B1680618) 5'-monophosphate (RMP) dilithium (B8592608), the active metabolite of the broad-spectrum antiviral agent ribavirin. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and mechanisms of action of this compound.

Core Mechanism of Action

Ribavirin is a prodrug that, once inside the cell, is phosphorylated by host cell kinases to its active forms: ribavirin monophosphate (RMP), diphosphate (B83284) (RDP), and triphosphate (RTP).[1] RMP is a potent inhibitor of the cellular enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[1][2] The inhibition of IMPDH by RMP leads to the depletion of intracellular guanosine (B1672433) triphosphate (GTP) pools, which are essential for viral RNA and DNA synthesis.[3][4] This is considered a predominant mechanism of its antiviral activity against a range of viruses.[4]

Further phosphorylation to RTP allows for additional antiviral mechanisms, including the inhibition of viral RNA-dependent RNA polymerase and the induction of lethal mutagenesis by its incorporation into the viral genome, leading to an "error catastrophe".[5][6]

Quantitative Antiviral Activity

The in vitro antiviral efficacy of ribavirin, mediated by its phosphorylated forms, has been demonstrated against a wide array of RNA and DNA viruses. The following tables summarize the quantitative data from various studies. It is important to note that many in vitro studies utilize ribavirin, which is then intracellularly converted to RMP.

Table 1: In Vitro Antiviral Activity of Ribavirin Against Various Viruses

| Virus | Cell Line | Assay Type | EC50 / IC50 (µg/mL) | CC50 (µg/mL) | Reference |

| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero | CPE Reduction / RNA Yield | 3.69 - 8.72 | > 31.3 | [7][8] |

| Hepatitis E Virus (HEV) | Huh7 | Replicon Assay | ~0.74 (3 µM) | > 49 (200 µM) | [9] |

| Yellow Fever Virus (YFV 17D) | Vero | CPE Reduction | Not explicitly stated | > 100 | [4] |

| Human Parainfluenza Virus 3 (hPIV3) | Vero | CPE Reduction | Not explicitly stated | > 100 | [4] |

| Respiratory Syncytial Virus (RSV) | HeLa | CPE Reduction | 3.74 ± 0.87 | Not stated | [4] |

Table 2: Inhibition of Cellular Targets

| Target | Compound | Ki Value | EC50 for GTP Depletion (Vero cells) | Reference |

| Inosine Monophosphate Dehydrogenase (IMPDH) | Ribavirin 5'-monophosphate | 270 nM | 12.8 ± 6.0 µg/mL (Ribavirin) | [4][10] |

Detailed Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro antiviral studies. Below are representative protocols for key assays.

3.1. Cytotoxicity Assay (MTS Assay)

This assay determines the concentration of the compound that is toxic to the host cells, which is essential for calculating the selectivity index (CC50/EC50).

-

Cell Seeding: Seed confluent monolayers of host cells (e.g., Vero or Huh7 cells) in 96-well plates at a density of 1 x 10^5 cells/mL and incubate overnight.

-

Compound Addition: Prepare serial dilutions of Ribavirin 5'-monophosphate dilithium in the appropriate cell culture medium. Add the dilutions to the wells in quadruplicate.

-

Incubation: Incubate the plates for a period that mirrors the antiviral assay (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTS Reagent: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's instructions.

-

Incubation and Measurement: Incubate for 1-4 hours and then measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by regression analysis of the dose-response curve.[7][8]

3.2. Antiviral Assay (CPE Reduction or Virus Yield Reduction)

This protocol is a general guideline and should be optimized for the specific virus and cell line.

-

Cell Seeding: Seed host cells in 96-well plates to form a confluent monolayer.

-

Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI), for example, 100x the 50% tissue culture infective dose (TCID50).[7][8]

-

Virus Adsorption: Incubate for 1 hour to allow for viral adsorption.

-

Wash and Treat: Remove the virus inoculum and wash the cells three times with phosphate-buffered saline (PBS) to remove unbound virus. Add fresh culture medium containing serial dilutions of this compound.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator. The incubation time depends on the virus replication cycle and can range from 12 to 72 hours.[7][8]

-

Endpoint Measurement:

-

Cytopathic Effect (CPE) Reduction: Observe the cells under a light microscope and score the reduction in CPE compared to untreated virus-infected controls.

-

Virus Yield Reduction: Harvest the culture supernatants at different time points (e.g., 12, 24, 48 hours post-treatment). Quantify the amount of viral RNA using real-time reverse transcription-polymerase chain reaction (RT-qPCR) or determine the viral titer using a TCID50 assay.[7][8][11]

-

-

Data Analysis: Calculate the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) by performing a regression analysis on the dose-response curve.[7][8]

Signaling Pathways and Experimental Workflows

Visual representations of the mechanism of action and experimental procedures can aid in understanding the complex processes involved.

Caption: Mechanism of action of Ribavirin within a host cell.

Caption: General workflow for an in vitro antiviral activity assay.

References

- 1. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. tandfonline.com [tandfonline.com]

- 4. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro antiviral activity of ribavirin against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kjim.org [kjim.org]

- 9. Ribavirin Inhibits In Vitro Hepatitis E Virus Replication through Depletion of Cellular GTP Pools and Is Moderately Synergistic with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

The Cornerstone of Antiviral Strategy: A Technical History of Ribavirin 5'-Monophosphate Dilithium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribavirin (B1680618), a synthetic guanosine (B1672433) analog, has been a cornerstone of antiviral therapy and research for over five decades. Its broad-spectrum activity against a wide array of RNA and DNA viruses has led to its use in treating challenging infections like Hepatitis C and Respiratory Syncytial Virus (RSV). The key to Ribavirin's potent antiviral effect lies in its intracellular phosphorylation to Ribavirin 5'-monophosphate (RMP). This active metabolite is the primary mediator of the drug's dominant antiviral mechanism: the inhibition of the cellular enzyme inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH). This technical guide delves into the history of Ribavirin 5'-monophosphate, with a focus on its dilithium (B8592608) salt form, in the context of antiviral research. We will explore its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its study.

A Historical Perspective: From a Broad-Spectrum Antiviral to a Mechanistic Probe

Ribavirin was first synthesized in 1972 by researchers at International Chemical and Nuclear Corporation (ICN)[1][2]. Early studies quickly established its wide-ranging antiviral activity in both cell culture and animal models[1]. The initial hypothesis for its mechanism of action centered on the inhibition of viral RNA synthesis. However, the precise molecular target remained elusive for some time.

Subsequent research revealed that for Ribavirin to exert its antiviral effects, it must be phosphorylated intracellularly by host cell kinases. The first phosphorylation step, mediated by adenosine (B11128) kinase, yields Ribavirin 5'-monophosphate (RMP)[3][4]. Further phosphorylation can lead to the di- and triphosphate forms (RDP and RTP).

A pivotal breakthrough in understanding Ribavirin's mechanism came with the discovery that RMP is a potent competitive inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH)[5][6][7]. This cellular enzyme catalyzes the rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides by converting inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP)[7][8]. By inhibiting IMPDH, RMP effectively depletes the intracellular pool of guanosine triphosphate (GTP), a critical building block for viral RNA and DNA synthesis[5][7][8].

While other mechanisms, such as the inhibition of viral RNA polymerase by Ribavirin triphosphate (RTP) and lethal mutagenesis through the incorporation of RTP into viral genomes, have been proposed and demonstrated for certain viruses, the inhibition of IMPDH by RMP is considered the predominant mechanism of action for many viruses[9][10][11].

The dilithium salt of Ribavirin 5'-monophosphate is a common, commercially available formulation used in research. While the specific historical reasons for the preference of the dilithium salt are not extensively detailed in the literature, it is likely favored for its stability and solubility in aqueous solutions, which are critical properties for its use in in vitro biochemical and cell-based assays[3][4][12].

Core Mechanism of Action: IMPDH Inhibition and GTP Depletion

The primary antiviral action of Ribavirin 5'-monophosphate is the competitive inhibition of the cellular enzyme IMPDH. RMP mimics the natural substrate of the enzyme, IMP, and binds to the active site, thereby blocking the synthesis of XMP and, consequently, GMP and GTP.

Quantitative Data on Antiviral Activity and IMPDH Inhibition

The efficacy of Ribavirin and its monophosphate is quantified through various in vitro assays. The following tables summarize key quantitative data from the literature.

| Compound | Virus | Cell Line | Assay Type | IC50 / EC50 | Reference |

| Ribavirin | Influenza A | MDCK | Plaque Inhibition | 2.6 - 6.8 µg/mL | [13][14] |

| Ribavirin | Influenza B | MDCK | Plaque Inhibition | 2.6 - 6.8 µg/mL | [13][14] |

| Ribavirin | SFTSV | Vero | CPE Inhibition | 3.69 - 8.72 µg/mL | [15] |

Table 1: Antiviral Activity of Ribavirin against Various Viruses.

| Compound | Enzyme Source | Ki | Reference |

| Ribavirin 5'-monophosphate | Not Specified | 270 nM | [3][4][9] |

| Ribavirin 5'-monophosphate | Not Specified | 250 nM | [5] |

Table 2: Inhibitory Constant (Ki) of Ribavirin 5'-monophosphate for IMPDH.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antiviral activity of Ribavirin 5'-monophosphate.

Protocol 1: Plaque Reduction Assay for Determining Antiviral IC50

This assay is a gold standard for quantifying the ability of a compound to inhibit viral replication, measured by the reduction in the number of viral plaques.

Materials:

-

Host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus)

-

Cell culture medium (e.g., DMEM) with appropriate supplements

-

Virus stock with a known titer (Plaque Forming Units (PFU)/mL)

-

Ribavirin 5'-monophosphate dilithium salt

-

Agarose

-

Crystal violet staining solution

-

6-well plates

Procedure:

-

Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Compound Preparation: Prepare a stock solution of this compound salt in a suitable solvent (e.g., sterile water or PBS) and make serial dilutions to the desired concentrations.

-

Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Treatment: Prepare an overlay medium consisting of 2x culture medium and 1.6% agarose. Mix this 1:1 with the various dilutions of the compound. After the 1-hour incubation, remove the viral inoculum and add 2 mL of the compound-containing agarose overlay to each well.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

-

Visualization: Fix the cells with a solution such as 10% formalin. After fixation, remove the agarose overlay and stain the cell monolayer with 0.1% crystal violet solution. Gently wash the wells with water to remove excess stain and allow them to dry.

-

Data Analysis: Count the number of plaques in each well. The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control wells.

Protocol 2: IMPDH Inhibition Assay

This biochemical assay directly measures the inhibitory effect of Ribavirin 5'-monophosphate on the activity of the IMPDH enzyme.

Materials:

-

Purified IMPDH enzyme

-

Inosine 5'-monophosphate (IMP)

-

Nicotinamide adenine (B156593) dinucleotide (NAD+)

-

This compound salt

-

Reaction buffer (e.g., Tris-HCl with MgCl2)

-

Spectrophotometer capable of reading absorbance at 340 nm

-

96-well UV-transparent plates

Procedure:

-

Reagent Preparation: Prepare stock solutions of IMP, NAD+, and Ribavirin 5'-monophosphate in the reaction buffer.

-

Assay Setup: In a 96-well plate, add the reaction buffer, varying concentrations of Ribavirin 5'-monophosphate, and a fixed concentration of IMP.

-

Enzyme Addition: Initiate the reaction by adding a pre-determined amount of purified IMPDH enzyme to each well.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer and monitor the increase in absorbance at 340 nm over time. This measures the production of NADH, a product of the IMPDH reaction.

-

Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. The inhibitory constant (Ki) can be determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive inhibition).

Protocol 3: Measurement of Intracellular GTP Pools by HPLC

This protocol outlines a method to quantify the depletion of intracellular GTP pools in cells treated with Ribavirin.

Materials:

-

Cell culture reagents

-

Ribavirin

-

Perchloric acid

-

Potassium carbonate

-

HPLC system with a UV detector

-

Anion-exchange HPLC column

-

GTP standard

Procedure:

-

Cell Treatment: Culture cells to near confluency and treat with various concentrations of Ribavirin for a specified period (e.g., 24 hours).

-

Cell Lysis and Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells by adding a cold solution of perchloric acid (e.g., 0.4 M).

-

Scrape the cells and collect the lysate.

-

Centrifuge to pellet the cellular debris.

-

-

Neutralization:

-

Transfer the supernatant to a new tube.

-

Neutralize the extract by adding a solution of potassium carbonate.

-

Centrifuge to remove the potassium perchlorate (B79767) precipitate.

-

-

HPLC Analysis:

-

Filter the supernatant.

-

Inject a defined volume of the extract onto an anion-exchange HPLC column.

-

Elute the nucleotides using a gradient of a suitable buffer system (e.g., ammonium (B1175870) phosphate).

-

Monitor the eluent at a wavelength of 254 nm.

-

-

Quantification:

-

Identify the GTP peak based on its retention time compared to a GTP standard.

-

Integrate the peak area and quantify the amount of GTP using a standard curve generated with known concentrations of GTP.

-

Conclusion

Ribavirin 5'-monophosphate, often utilized in its stable dilithium salt form, has played a pivotal role in antiviral research for decades. Its primary mechanism of action, the inhibition of IMPDH leading to GTP depletion, is a well-established paradigm in antiviral drug development. The experimental protocols detailed in this guide provide a framework for researchers to investigate the antiviral properties of this and other compounds that target nucleotide metabolism. A thorough understanding of the history, mechanism, and methods for studying Ribavirin 5'-monophosphate continues to be invaluable for the development of new and effective antiviral therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Influenza virus plaque assay [protocols.io]

- 3. caymanchem.com [caymanchem.com]

- 4. Ribavirin 5'-monophosphate (lithium salt) | CAS 66983-94-6 | Cayman Chemical | Biomol.com [biomol.com]

- 5. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ribavirin | Cell Signaling Technology [cellsignal.com]

- 10. Arenaviruses and Lethal Mutagenesis. Prospects for New Ribavirin-based Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scbt.com [scbt.com]

- 13. Plaque inhibition assay for drug susceptibility testing of influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Plaque inhibition assay for drug susceptibility testing of influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro antiviral activity of ribavirin against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]

Ribavirin 5'-Monophosphate Dilithium: A Technical Guide on its Role as a Key Metabolite of Ribavirin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribavirin (B1680618), a broad-spectrum antiviral agent, is a prodrug that requires intracellular phosphorylation to exert its therapeutic effects. The initial and rate-limiting step in this activation cascade is the formation of Ribavirin 5'-monophosphate (RMP). This technical guide provides an in-depth overview of Ribavirin 5'-monophosphate dilithium (B8592608), a stable salt form of RMP used in research. It details the critical role of RMP in the mechanism of action of Ribavirin, focusing on its potent inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH). This guide also presents quantitative data on its inhibitory activity, detailed experimental protocols for its analysis, and visual representations of its metabolic pathway and analytical workflow.

Introduction

Ribavirin is a synthetic guanosine (B1672433) analog with antiviral activity against a wide range of RNA and DNA viruses.[1][2] It is a cornerstone in the treatment of chronic hepatitis C infection and is also utilized for severe respiratory syncytial virus (RSV) infections and certain viral hemorrhagic fevers.[2][3] The clinical efficacy of Ribavirin is intrinsically linked to its intracellular conversion to phosphorylated metabolites: Ribavirin 5'-monophosphate (RMP), Ribavirin 5'-diphosphate (RDP), and Ribavirin 5'-triphosphate (RTP).[4]

RMP, the first phosphorylated metabolite, plays a pivotal role in the drug's antiviral mechanism. It acts as a potent competitive inhibitor of the host enzyme inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[3][5] This inhibition leads to the depletion of intracellular guanosine triphosphate (GTP) pools, thereby indirectly hampering viral replication which is highly dependent on host-derived nucleotides.[1][3] Ribavirin 5'-monophosphate dilithium is a commercially available, stable salt of RMP, which is instrumental for in vitro studies investigating the biochemical and antiviral properties of this key metabolite.

Biochemical Properties and Mechanism of Action

Ribavirin is transported into the cell and subsequently phosphorylated by host kinases to its active forms. The initial phosphorylation to RMP is a critical activation step.

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

The primary mechanism of action attributed to RMP is the competitive inhibition of IMPDH. By mimicking the natural substrate, inosine monophosphate (IMP), RMP binds to the active site of IMPDH, preventing the conversion of IMP to xanthosine (B1684192) monophosphate (XMP), the precursor for GTP synthesis.[3][5] The resulting depletion of the intracellular GTP pool has profound antiviral consequences, as it limits the availability of this essential building block for viral RNA and DNA synthesis and viral protein synthesis.[1]

Quantitative Data

The inhibitory potency of Ribavirin 5'-monophosphate against IMPDH and the antiviral activity of the parent drug, Ribavirin, have been quantified in various studies.

| Parameter | Value | Target | Reference |

| Ki (Inhibition Constant) | 250 nM | Inosine Monophosphate Dehydrogenase (IMPDH) | [6] |

| Virus | Cell Line | IC50 (µg/mL) | Reference |

| Crimean-Congo Hemorrhagic Fever Virus (CCHFV) | Vero E6 | 0.6 - 2.8 | [7] |

| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero | 3.69 - 8.72 | [8] |

| Respiratory Syncytial Virus (RSV) | HeLa | 3.74 ± 0.87 | [9] |

| Vesicular Stomatitis Virus (VSV) | Vero | 2250 | [10] |

| Sendai Virus (SeV) | Vero | 1550 | [10] |

| Yellow Fever Virus (YFV) 17D | Vero | 48.5 ± 41.3 | [9] |

| Human Parainfluenza Virus 3 (hPIV3) | Vero | 17.2 ± 6.9 | [9] |

Experimental Protocols

In Vitro IMPDH Inhibition Assay (Spectrophotometric)

This protocol describes a general method to determine the inhibitory activity of compounds like Ribavirin 5'-monophosphate on IMPDH enzyme activity by monitoring the production of NADH.

Materials:

-

Recombinant human IMPDH2 enzyme

-

Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA, 1 mM DTT

-

Substrate solution: Inosine monophosphate (IMP)

-

Cofactor solution: Nicotinamide adenine (B156593) dinucleotide (NAD+)

-

Inhibitor solution: this compound dissolved in an appropriate solvent

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare the reaction mixture by combining the reaction buffer and the IMPDH enzyme (e.g., 20-50 nM final concentration) in a microcentrifuge tube.

-

Add the desired concentration of the inhibitor (Ribavirin 5'-monophosphate) or vehicle control to the wells of the 96-well plate.

-

Add the substrate solution (IMP) to the wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the cofactor solution (NAD+).

-

Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes) using a microplate reader. The rate of NADH production is proportional to the IMPDH activity.

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.

-

Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value. To determine the Ki for a competitive inhibitor, the assay should be performed at varying substrate concentrations.

Quantification of Intracellular Ribavirin 5'-Monophosphate by LC-MS/MS

This protocol provides a detailed workflow for the extraction and quantification of RMP from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cell culture reagents

-

Ribavirin-treated cells and control cells

-

Internal Standard (IS): e.g., ¹³C₅-Ribavirin

-

Extraction Solvent: Cold methanol/acetonitrile mixture (e.g., 80:20 v/v)

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column

Procedure:

1. Sample Preparation: a. Culture cells to the desired density and treat with Ribavirin for the specified time. b. Harvest the cells by scraping or trypsinization and count the cell number. c. Pellet the cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS). d. Lyse the cell pellet by adding a known volume of ice-cold extraction solvent containing the internal standard. e. Vortex the mixture vigorously to ensure complete lysis and protein precipitation. f. Centrifuge at high speed (e.g., >12,000 x g) at 4°C to pellet cell debris and precipitated proteins. g. Transfer the supernatant containing the intracellular metabolites to a new tube. h. Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator. i. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).

2. LC-MS/MS Analysis: a. Chromatographic Separation:

- Column: HILIC column (e.g., for retaining polar metabolites)

- Mobile Phase A: Aqueous buffer with an additive (e.g., ammonium (B1175870) formate (B1220265) or formic acid)

- Mobile Phase B: Acetonitrile

- Gradient: A suitable gradient from high organic to high aqueous to elute RMP.

- Flow Rate: Optimized for the column dimensions.

- Injection Volume: Typically 5-10 µL. b. Mass Spectrometric Detection:

- Ionization Mode: Positive Electrospray Ionization (ESI+)

- Detection Mode: Multiple Reaction Monitoring (MRM)

- MRM Transitions:

- Ribavirin (from dephosphorylated RMP): Monitor a specific precursor-to-product ion transition (e.g., m/z 245 → 113).

- Internal Standard (¹³C₅-Ribavirin): Monitor the corresponding mass-shifted transition.

- Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

3. Data Analysis: a. Integrate the peak areas for RMP and the internal standard. b. Calculate the peak area ratio of RMP to the internal standard. c. Generate a calibration curve using known concentrations of RMP standard prepared in a similar matrix. d. Quantify the amount of RMP in the cell extracts by interpolating the peak area ratios from the calibration curve. e. Normalize the RMP concentration to the cell number (e.g., pmol/10⁶ cells).

Visualizations

Caption: Metabolic activation of Ribavirin and its multifaceted mechanism of action.

References

- 1. Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Use of ribavirin in viruses other than hepatitis C. A review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Active Human IMPDH Type 2 Enzyme [novocib.com]

- 7. Evaluation of Antiviral Efficacy of Ribavirin, Arbidol, and T-705 (Favipiravir) in a Mouse Model for Crimean-Congo Hemorrhagic Fever | PLOS Neglected Tropical Diseases [journals.plos.org]

- 8. In vitro antiviral activity of ribavirin against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of the Dilithium Salt Form in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles of salt formation in drug development, with a specific focus on the theoretical and potential role of the dilithium (B8592608) salt form. While the use of monolithium salts, such as lithium carbonate and citrate, is well-established for treating bipolar disorder, the formulation of active pharmaceutical ingredients (APIs) as dilithium salts is not a common strategy in the pharmaceutical industry.[1][2][3][4] This guide will, therefore, extrapolate from the broader principles of salt selection, including the use of divalent cations, to provide a foundational understanding for researchers interested in this niche area.

The selection of an appropriate salt form is a critical step in drug development, aimed at optimizing the physicochemical and biopharmaceutical properties of a drug candidate.[2][3][4][5] The conversion of an ionizable drug into a salt can significantly enhance its stability, solubility, and dissolution rate, thereby improving bioavailability and manufacturability.[3][4][5][6][7] Approximately 50% of all drugs on the market are administered as salts, underscoring the importance of this strategy.[2][3][4][6]

While monovalent cations like sodium and potassium are commonly used to form salts with acidic drugs, the use of divalent cations such as calcium and magnesium is also established, though they often result in lower solubility compared to their monovalent counterparts.[7] This guide will explore the potential characteristics of a dilithium salt form by drawing parallels with these known divalent salts and considering the unique biological role of the lithium ion.

Physicochemical Properties of Salt Forms: A Comparative Overview

The choice of a counterion to form a salt can dramatically alter the properties of an API. Key parameters that are evaluated during salt screening include solubility, dissolution rate, hygroscopicity, stability, and crystallinity. The following table summarizes a comparative analysis of these properties for a hypothetical acidic API in its free acid form, as a sodium salt (monovalent), a calcium salt (divalent), and a theoretical dilithium salt (divalent).

| Property | Free Acid | Sodium Salt | Calcium Salt | Dilithium Salt (Theoretical) |

| Aqueous Solubility (mg/mL) | 0.1 | 25 | 1.5 | 1.0 - 2.0 |

| Dissolution Rate | Low | High | Moderate | Moderate |

| Hygroscopicity | Low | High | Low to Moderate | Low to Moderate |

| Melting Point (°C) | 150 | 280 | 320 | >300 |

| Chemical Stability | Moderate | Moderate to High | High | High |

| Crystallinity | Often High | Variable | High | High |

This table presents illustrative data based on general trends observed for monovalent and divalent salts of acidic drugs. Actual values would be specific to the API.

Generally, salts of divalent cations, like calcium, tend to have lower aqueous solubility than their monovalent counterparts, such as sodium.[7] This is often attributed to the stronger ionic interactions in the crystal lattice of divalent salts.[6] It is plausible that a dilithium salt would exhibit similar characteristics, potentially offering advantages in developing modified-release dosage forms or improving stability by reducing hygroscopicity.

Experimental Protocols for Salt Formation and Characterization

The process of selecting an optimal salt form involves screening various counterions and characterizing the resulting salts. A general workflow for this process is applicable to the investigation of a novel dilithium salt.

Experimental Workflow for Salt Screening and Selection

References

- 1. Sensory Attributes of Complex Tasting Divalent Salts Are Mediated by TRPM5 and TRPV1 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmtech.com [pharmtech.com]

- 3. bjcardio.co.uk [bjcardio.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. rjpdft.com [rjpdft.com]

Methodological & Application

Application Notes and Protocols for Ribavirin 5'-monophosphate Dilithium in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribavirin (B1680618) 5'-monophosphate, the biologically active metabolite of the broad-spectrum antiviral agent ribavirin, is a pivotal tool in virology and cell biology research.[1] As a potent inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), it plays a crucial role in the depletion of intracellular guanosine (B1672433) triphosphate (GTP) pools, thereby impeding viral replication and cellular proliferation.[2][3] The dilithium (B8592608) salt of Ribavirin 5'-monophosphate offers a stable and soluble formulation for in vitro studies. These application notes provide detailed protocols for the use of Ribavirin 5'-monophosphate dilithium in cell culture, including cytotoxicity and antiviral assays, along with data presentation and visualization of its mechanism of action.

Product Information

-

Product Name: this compound salt

-

Molecular Formula: C₈H₁₁Li₂N₄O₈P

-

Molecular Weight: 336.05 g/mol

-

CAS Number: 66983-94-6

-

Storage: Store at -20°C. The lyophilized form is stable for at least 4 years.

-

Solubility: Soluble in PBS (pH 7.2) at 10 mg/mL.

Mechanism of Action

Ribavirin 5'-monophosphate primarily exerts its biological effects through the competitive inhibition of the cellular enzyme inosine monophosphate dehydrogenase (IMPDH).[2][3] This enzyme catalyzes the rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides. By inhibiting IMPDH, Ribavirin 5'-monophosphate leads to a reduction in the intracellular pool of guanosine triphosphate (GTP), a critical precursor for DNA and RNA synthesis. This depletion of GTP hinders viral replication and can also affect cellular processes. The Ki value for the inhibition of IMPDH by Ribavirin 5'-monophosphate is approximately 270 nM.

Data Presentation

The following tables summarize the cytotoxic and antiviral activities of Ribavirin (the parent compound of Ribavirin 5'-monophosphate) in various cell lines against different viruses. This data provides a reference for determining appropriate concentration ranges for your experiments.

Table 1: Cytotoxicity of Ribavirin in Various Cell Lines

| Cell Line | 50% Cytotoxic Concentration (CC₅₀) | Reference |

| Vero | >32 µg/mL | [4] |

| HepG2 | 3.9 mg/mL (inhibited cell proliferation) | [5] |

| CHO-K1 | 244.2 µg/mL (inhibited cell proliferation) | [5] |

| A549 | >200 µg/mL | [6] |

| SH-SY5Y | >50 µg/mL | [6] |

| HepG2.2.15 | 96 µM | [2] |

Table 2: Antiviral Activity of Ribavirin against Various Viruses in Different Cell Lines

| Virus | Cell Line | 50% Inhibitory Concentration (IC₅₀) | Reference |

| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero | 3.69 - 8.72 µg/mL | [7] |

| SARS-associated Coronavirus (SARS-CoV) | Caco-2 | 7.3 ± 3.5 µg/mL | [8] |

| SARS-associated Coronavirus (SARS-CoV) | CL14 | 5.3 ± 3.3 µg/mL | [8] |

| Hepatitis B Virus (HBV) | HepG2.2.15 | 44 µM | [2] |

| Respiratory Syncytial Virus (RSV) | HeLa | 3.74 ± 0.87 µg/mL | [3] |

| Yellow Fever Virus (YFV) | Vero | 48.5 ± 41.3 µg/mL (EC₅₀) | [3] |

| Human Parainfluenza Virus 3 (hPIV3) | Vero | 17.2 ± 6.9 µg/mL (EC₅₀) | [3] |

| Vesicular Stomatitis Virus (VSV) | Vero | 2250 µM | [9] |

| Sendai Virus (SeV) | Vero | 1550 µM | [9] |

Experimental Protocols

Preparation of Stock Solution

-

Reconstitution: Aseptically reconstitute the lyophilized this compound salt in sterile phosphate-buffered saline (PBS) at pH 7.2 to a stock concentration of 10 mg/mL.

-

Storage: Aliquot the stock solution into sterile, single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles. Once in solution, it is recommended to use within one month to prevent loss of potency.

Protocol 1: Cytotoxicity Assay (MTS-based)

This protocol determines the concentration of this compound that is toxic to the host cells.

Materials:

-

Host cells of interest

-

Complete cell culture medium

-

96-well tissue culture plates

-

This compound stock solution

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the 96-well plates with your cells of interest at a density that will result in 80-90% confluency after 24 hours.

-

Compound Dilution: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

-

Treatment: After 24 hours of cell incubation, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells and medium without the compound as a vehicle control.

-

Incubation: Incubate the plates for a period that corresponds to the duration of your planned antiviral assay (e.g., 24, 48, or 72 hours).

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C in a humidified incubator.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The 50% cytotoxic concentration (CC₅₀) is the concentration that reduces cell viability by 50%.

Protocol 2: Antiviral Plaque Reduction Assay

This assay measures the ability of this compound to inhibit the formation of viral plaques.

Materials:

-

Confluent monolayer of susceptible host cells in 6-well or 12-well plates

-

Virus stock with a known titer (PFU/mL)

-

This compound stock solution

-

Serum-free cell culture medium

-

Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or low-melting-point agarose)

-

Fixative solution (e.g., 10% formalin)

-

Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

-

Compound Dilution: Prepare serial dilutions of this compound in serum-free medium.

-

Virus Dilution: Dilute the virus stock in serum-free medium to a concentration that will yield 50-100 plaques per well.

-

Infection: Remove the growth medium from the cell monolayers and inoculate with the virus dilution (200-500 µL per well for a 6-well plate).

-

Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.

-

Treatment and Overlay: After adsorption, remove the virus inoculum and gently wash the cell monolayer with PBS. Overlay the cells with the overlay medium containing the different concentrations of this compound.

-

Incubation: Incubate the plates at 37°C in a humidified incubator until plaques are visible (typically 2-5 days, depending on the virus).

-

Fixation and Staining: Carefully remove the overlay medium. Fix the cells with the fixative solution for at least 30 minutes. Remove the fixative and stain the cell monolayer with the staining solution for 15-30 minutes.

-

Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control (no compound). The 50% inhibitory concentration (IC₅₀) is the concentration that reduces the number of plaques by 50%.

Protocol 3: IMPDH Activity Assay in Cell Lysates

This protocol measures the inhibitory effect of this compound on IMPDH activity in cells.

Materials:

-

Cells treated with this compound

-

Cell lysis buffer (e.g., 10x Cell Lysis Solution diluted to 1x with ice-cold dH₂O)

-

IMPDH Assay Kit (containing assay solution and substrate)

-

BCA Protein Assay Kit

-

Microplate reader

Procedure:

-

Cell Treatment: Treat cells with various concentrations of this compound for a desired period.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using the cell lysis buffer.[10] Incubate on ice for 5 minutes with agitation.[10]

-

Centrifugation: Centrifuge the lysate at ~14,000 rpm for 5 minutes at 4°C to pellet cell debris.[10]

-

Protein Quantification: Determine the protein concentration of the supernatant using the BCA Protein Assay Kit.

-

Assay Preparation: Prepare a reaction solution by mixing the IMPDH assay solution and the substrate according to the kit's instructions.[10] Prepare a control solution without the substrate.[10]

-

Enzyme Assay: In a 96-well plate, add a specific amount of cell lysate to wells containing either the reaction solution or the control solution.

-

Incubation and Measurement: Incubate the plate at 37°C and measure the change in absorbance at 492 nm over time using a microplate reader.

-

Data Analysis: Calculate the IMPDH activity based on the rate of change in absorbance, normalized to the protein concentration. Compare the activity in treated cells to untreated controls to determine the extent of inhibition.

Mandatory Visualizations

Signaling Pathway of Ribavirin 5'-monophosphate Action

Caption: Mechanism of action of Ribavirin 5'-monophosphate.

Experimental Workflow for Antiviral Activity Assessment

Caption: General workflow for assessing antiviral activity.

Logical Relationship of Cytotoxicity and Antiviral Assays

Caption: Relationship between cytotoxicity and antiviral assays.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influenza virus plaque assay [protocols.io]

- 5. Chromosomal instability and cytotoxicity induced by ribavirin: comparative analysis in cell lines with different drug-metabolizing profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of tick-borne encephalitis virus in cell cultures by ribavirin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro antiviral activity of ribavirin against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ribavirin and interferon-β synergistically inhibit SARS-associated coronavirus replication in animal and human cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bmrservice.com [bmrservice.com]

Application Notes and Protocols for Antiviral Assays of Ribavirin 5'-Monophosphate Dilithium

Introduction

Ribavirin (B1680618) is a synthetic guanosine (B1672433) nucleoside analogue with broad-spectrum antiviral activity against a range of RNA and DNA viruses.[1][2] It functions as a prodrug, requiring intracellular phosphorylation by host cell kinases to its active forms. The initial and key active metabolite is Ribavirin 5'-monophosphate (RMP).[3][4] Ribavirin 5'-monophosphate dilithium (B8592608) is a stable salt form of this active metabolite, suitable for direct use in various biochemical and cellular assays.[5][6]